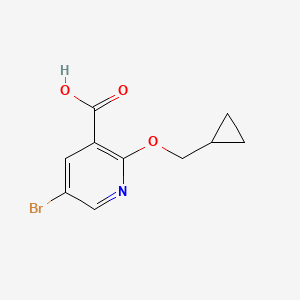

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid

Übersicht

Beschreibung

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a heterocyclic compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.10 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid typically involves the bromination of 2-(cyclopropylmethoxy)nicotinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinic acid ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities that adhere to stringent quality control and safety standards. The production process involves multiple steps, including the synthesis of intermediate compounds and their subsequent bromination.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 5 is susceptible to nucleophilic substitution under controlled conditions.

Nucleophilic Aromatic Substitution (SNAr)

- Reagents/conditions : Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) under microwave irradiation (100°C, 8 minutes, inert atmosphere) .

- Mechanism : Activation of the aromatic ring by electron-withdrawing groups (carboxylic acid) facilitates bromide displacement.

- Example : Yields up to 87% have been reported for analogous brominated nicotinic acids .

Halogen Exchange

- Reagents : Copper(I) iodide or palladium catalysts enable cross-coupling with halides (e.g., Cl → Br) .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .

- Conditions : Aryl boronic acids, Na₂CO₃, ethanol/water, 80–100°C.

- Example : This reaction is critical for synthesizing biaryl derivatives in medicinal chemistry .

Buchwald-Hartwig Amination

- Catalyst : Pd₂(dba)₃ with Xantphos ligand .

- Conditions : Amines, Cs₂CO₃, toluene, 110°C.

- Application : Introduces amino groups at position 5 for drug-discovery intermediates .

Oxidation

- Carboxylic Acid Stability : The –COOH group resists oxidation under mild conditions but can be decarboxylated under strong oxidative agents (e.g., KMnO₄/H₂SO₄) .

Reduction

- Bromine Reduction : Catalytic hydrogenation (H₂/Pd/C) reduces Br to H, yielding 2-(cyclopropylmethoxy)nicotinic acid .

- Functional Group Interconversion : LiAlH₄ reduces –COOH to –CH₂OH, though this is less common due to competing side reactions .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

Esterification

- Reagents : HCl/MeOH or DCC/DMAP .

- Product : Methyl 5-bromo-2-(cyclopropylmethoxy)nicotinate, used in further synthetic steps .

Amidation

Comparative Reaction Data

Mechanistic Insights

- Pd-Catalyzed Couplings : Oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate, which undergoes transmetalation with boronic acids (Suzuki) or amines (Buchwald-Hartwig) .

- SNAr Reactivity : Electron-withdrawing groups (–COOH, –OCH₂cyclopropyl) activate the ring for nucleophilic attack at position 5 .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid

This compound is a heterocyclic compound with the molecular formula and a molecular weight of 272.10 g/mol. It has applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block for synthesizing complex heterocyclic compounds. It is created through the bromination of 2-(cyclopropylmethoxy)nicotinic acid under controlled conditions to ensure bromination occurs selectively at the 5-position of the nicotinic acid ring. It can undergo substitution reactions where the bromine atom is replaced with other functional groups via nucleophilic substitution. It can also participate in oxidation, reduction, and coupling reactions. Specifically, it can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Biology

Due to its structural similarity to biologically active molecules, this compound is utilized in studying enzyme inhibition and receptor binding. The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor function, leading to various biological effects.

Medicine

Ongoing research explores the potential therapeutic applications of this compound, such as its anti-inflammatory or anticancer properties.

Industry

This compound functions as an intermediate in producing pharmaceuticals and agrochemicals. Industrial production involves multiple steps, including synthesizing intermediate compounds and their subsequent bromination, adhering to quality control and safety standards.

Similar Compounds and Uniqueness

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromonicotinic Acid: Similar in structure but lacks the cyclopropylmethoxy group.

2-(Cyclopropylmethoxy)nicotinic Acid: Similar but without the bromine atom.

5-Bromo-2-methylpyridine-3-carboxylic Acid: Another brominated nicotinic acid derivative.

Uniqueness

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Biologische Aktivität

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a derivative of nicotinic acid characterized by the presence of a bromine atom and a cyclopropylmethoxy group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on available research.

The molecular formula of this compound is CHBrNO. Its structural features include:

- A bromine atom at the 5-position.

- A cyclopropylmethoxy group at the 2-position.

- A carboxylic acid functional group characteristic of nicotinic acids.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : This compound may exhibit agonistic or antagonistic properties on nAChRs, influencing neurotransmitter release and neuronal excitability.

- Inflammatory Pathways : Preliminary studies suggest that derivatives of nicotinic acid can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Antitumor Activity

Research indicates that compounds similar to this compound have demonstrated antitumor properties. For instance:

- Case Study : In vitro studies have shown that certain nicotinic acid derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents. The bromine substituent in this compound may enhance its efficacy against specific tumor types by increasing lipophilicity and cellular uptake.

Antimicrobial Activity

The antimicrobial properties of nicotinic acid derivatives are well-documented. For example:

- Study Findings : Compounds with similar structures have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects. The mechanism often involves disruption of bacterial cell membranes.

Neuroprotective Effects

There is emerging evidence that nicotinic acid derivatives may offer neuroprotective benefits:

- Research Insights : Studies have indicated that these compounds can protect neurons from oxidative stress and apoptosis, which is significant in neurodegenerative diseases such as Alzheimer's.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-7-3-8(10(13)14)9(12-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQVQIRJMFHYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201607 | |

| Record name | 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-57-8 | |

| Record name | 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.